Gal(a1-6)Glc(a1-4)Glc(b1-4)Glc
Description
Gal(α1-6)Glc(α1-4)Glc(β1-4)Glc is a tetrasaccharide characterized by a unique branching pattern and linkage diversity. Its structure comprises:
- A terminal galactose (Gal) linked via an α1-6 glycosidic bond to the first glucose (Glc).
- The first Glc is connected via an α1-4 bond to a second Glc.
- The second Glc is β1-4-linked to a third Glc at the reducing end.
This oligosaccharide has been identified in bacterial glycoconjugates and parasitic protozoan lipophosphoglycans (LPGs), where its branching pattern contributes to structural polymorphism and host-pathogen interactions . Its α1-6 and α1-4 linkages distinguish it from common mammalian glycans, which predominantly feature β-linkages.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCRLIOSBQLHS-AMVQGNOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose typically involves the stepwise addition of monosaccharide units using glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor and acceptor are then activated under specific conditions to form the desired glycosidic bond. Common reagents used in these reactions include Lewis acids, such as boron trifluoride etherate, and promoters like silver triflate.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases catalyze the formation of glycosidic bonds between monosaccharides. This method is advantageous as it operates under mild conditions and produces fewer by-products compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in studying cell-cell interactions, signaling pathways, and immune responses.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycan dysfunction.
Industry: Utilized in the production of bio-based materials and as a component in food and cosmetic products.
Mechanism of Action
The mechanism by which Galactose (alpha 1-6) Glucose (alpha 1-4) Glucose (beta 1-4) Glucose exerts its effects involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. It also participates in glycosylation reactions, influencing protein folding, stability, and function.
Comparison with Similar Compounds
Analytical and Functional Insights
- Structural Determination : Techniques like NMR and ESI-CID-MS/MS are critical for resolving α/β linkage ambiguity .
- Immunogenicity: α-linked glycans (e.g., Galα1-6...) are more immunogenic than β-linked counterparts, as seen in glycan array studies .
- Evolutionary Divergence : Invertebrates utilize Manβ1-4Glc cores in GSLs, while vertebrates and microbes employ Gal-containing structures, highlighting evolutionary adaptation .
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